1-Aminoisoquinoline 1-Aminoisoquinoline
Brand Name: Vulcanchem
CAS No.: 1532-84-9
VCID: VC20974125
InChI: InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
SMILES: C1=CC=C2C(=C1)C=CN=C2N
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol

1-Aminoisoquinoline

CAS No.: 1532-84-9

Cat. No.: VC20974125

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

1-Aminoisoquinoline - 1532-84-9

CAS No. 1532-84-9
Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
IUPAC Name isoquinolin-1-amine
Standard InChI InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
Standard InChI Key OSILBMSORKFRTB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN=C2N
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2N
Melting Point 113.5 °C

Chemical Structure and Identification

1-Aminoisoquinoline consists of an isoquinoline core structure with an amino group positioned at the 1-position. This arrangement creates a molecule with interesting electronic properties and reactivity patterns that distinguish it from other isoquinoline derivatives.

Basic Identification Parameters

ParameterValue
Chemical FormulaC9H8N2
CAS Number1532-84-9
EINECS216-243-2
Molecular Weight144.17 g/mol
Synonyms1-isoquinolylamine, Isoquinolin-1-amine, ISOQUINOLIN-1-YLAMINE, Isoquinoline-1-amine
MDL NumberMFCD00024137

Structural Representation

The molecular structure of 1-aminoisoquinoline features a bicyclic aromatic system with a nitrogen atom in the heterocyclic ring and a primary amino group. The compound's InChI and InChIKey provide standardized representations of its structure, enabling unambiguous identification in chemical databases .

Structural ParameterValue
InChIInChI=1/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
InChIKeyOSILBMSORKFRTB-UHFFFAOYSA-N

Physical Properties

1-Aminoisoquinoline exhibits distinct physical characteristics that are important for its handling, purification, and application in various contexts. These properties have been well-documented through experimental measurements and theoretical calculations.

Observable Properties

The compound typically appears as a powder or crystalline solid with a characteristic color range, making it easily identifiable in laboratory settings .

PropertyDescription
AppearanceYellow to brown powder or crystal
ColorLight yellow to Brown to Dark green

Thermodynamic and Physical Parameters

The thermodynamic properties of 1-aminoisoquinoline provide crucial information for its processing and storage requirements .

PropertyValue
Melting Point122-124 °C (lit.)
Boiling Point166°C/8mmHg (lit.)
Flash Point175.8°C
Density1.1148 (estimate)
Refractive Index1.7080 (estimate)
Vapor Pressure0.000253 mmHg at 25°C

Spectroscopic Properties

Spectroscopic data assists in the identification and characterization of 1-aminoisoquinoline in analytical applications .

PropertyValue
Maximum Wavelength (λmax)335 nm (H₂O)
pKa7.62(+1) (20°C, μ=0.01)

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-aminoisoquinoline, ranging from classical methods to modern metal-catalyzed processes. These diverse strategies offer researchers flexibility in synthesizing this compound under various conditions and with different precursors.

Classical Synthesis

The traditional preparation of 1-aminoisoquinoline involves the direct amination of isoquinoline using sodium amide. This method has been well-established and provides a straightforward approach to obtaining the target compound .

ReagentsConditionsYield
Isoquinoline, Sodium amide, m-xylene120°C, 4 hours60%
The procedure typically involves:
  • Adding sodium amide powder (12.40g, 0.32mol) and 300 ml m-xylene to a three-neck flask

  • Stirring at 120°C while dissolving isoquinoline (10.32g, 0.08mol) in 100 ml m-xylene

  • Continuing stirring for 4 hours after complete addition

  • Evaporating m-xylene after reaction completion

  • Dissolving the remaining residue in hot water

  • Obtaining crystallized 1-amino isoquinoline (6.90g, 0.048mol)

Metal-Catalyzed Approaches

Recent advancements in synthetic methodologies have introduced metal-catalyzed processes that offer improved efficiency and selectivity in the synthesis of 1-aminoisoquinoline.

Ruthenium-Catalyzed Electrochemical C–H Activation

This innovative approach employs ruthenium catalysis coupled with electrochemical techniques to form 1-aminoisoquinoline derivatives .

Key FeaturesAdvantages
Ru(II)-catalyzed annulation of benzamidine hydrochlorides with alkynesFormation of new C–C and C–N bonds in a one-pot manner
Constant current electrochemical approachElimination of stoichiometric external chemical oxidants
Broad reaction compatibilityAccommodates diverse substrates with various steric and electronic properties

Rhodium-Catalyzed C–H/N–H Bond Functionalization

This method involves a cascade reaction using rhodium catalysts to facilitate C–H activation and subsequent cyclization .

Reaction ComponentsCatalyst SystemOutcome
N-aryl amidines with cyclic 2-diazo-1,3-diketones[Cp*RhCl₂]₂/CsOPivFormation of two new σ bonds (C–C and C–N) in a single operation
The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, making it a valuable approach for synthesizing functionalized 1-aminoisoquinolines .

Modern Synthetic Strategies

Recent literature has revealed novel approaches that expand the synthetic toolbox for accessing 1-aminoisoquinoline and its derivatives.

Alkaline-Metal-Promoted Synthesis

Researchers have developed an alkaline-metal-promoted divergent synthesis strategy that offers versatility in the preparation of 1-aminoisoquinolines .

Reaction ComponentsKey Features
2-methylaryl aldehydes, nitriles, and LiN(SiMe₃)₂Three-component reaction for direct synthesis
2-methylaryl nitriles, aldehydes, and LiN(SiMe₃)₂Excellent chemoselectivity and broad substrate scope
This protocol utilizes readily available starting materials and delivers satisfactory yields, making it an attractive option for synthetic chemists .

Copper-Catalyzed One-Pot Three-Component Coupling

A convenient and efficient approach toward structurally diverse substituted 1-aminoisoquinoline derivatives has been developed using copper catalysis .

Method FeaturesApplications
One-pot three-component couplingRapid assembly of a library of 1-aminoisoquinolines
Direct approachSuitable for exploring structure-activity relationships

Applications and Research Developments

1-Aminoisoquinoline has found applications across multiple scientific disciplines, from pharmaceutical development to materials science, showcasing its versatility as a functional chemical entity.

Pharmaceutical Applications

The compound serves as a valuable intermediate in pharmaceutical synthesis, contributing to the development of bioactive molecules with therapeutic potential .

Thrombin Inhibitor Development

One significant application involves the use of 1-aminoisoquinoline as a bioisostere replacement for the benzamidine moiety in thrombin inhibitors .

AdvantageImpact
Moderately basic compared to highly basic benzamidineImproved selectivity towards trypsin
Enhanced Caco-2 cell permeabilityBetter oral bioavailability potential
This strategic modification addresses key pharmacokinetic challenges in drug development, demonstrating the value of 1-aminoisoquinoline in medicinal chemistry .

Medicinal Chemistry Research

Recent research has explored the incorporation of 1-aminoisoquinoline in novel pharmaceutical agents targeting specific biological pathways.

MRGPRX1 Agonist Development

Scientists have utilized 1-aminoisoquinoline in the development of human MAS-related G-protein-coupled receptor X1 (MRGPRX1) agonists, which have potential applications in pain management .

CompoundStructureActivity
Compound 16N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamideHighly potent MRGPRX1 agonist with EC₅₀ value of 0.05 μM
The replacement of a benzamidine moiety with 1-aminoisoquinoline yielded compounds with:
  • Superior selectivity over opioid receptors

  • Reduced basicity (lower pKa)

  • Favorable distribution to the spinal cord in mice studies

Spectroscopic Applications

The unique structural features of 1-aminoisoquinoline make it suitable for specialized spectroscopic techniques.

Signal Amplification by Reversible Exchange (SABRE)

1-Aminoisoquinoline has been studied using the SABRE hyperpolarization technique, which is valuable for detecting low concentrations of chemical compounds .

ApplicationSignificance
Nuclear Magnetic Resonance (NMR)Enhanced detection sensitivity
Magnetic Resonance Imaging (MRI)Potential contrast enhancement
This research provides insights into the polarization transfer mechanism of 1-aminoisoquinoline compared to pyridine, utilizing density functional theory (DFT) calculations to elucidate the underlying principles .

Materials Science Applications

Beyond its pharmaceutical applications, 1-aminoisoquinoline has demonstrated utility in materials science, particularly in the development of novel luminescent materials.

Room-Temperature Phosphorescence Materials

Researchers have employed 1-aminoisoquinoline derivatives in host-guest doped systems to create ultralong room-temperature phosphorescence (RTP) materials .

System ComponentsPropertiesApplications
1-aminoisoquinolines doped into benzophenone (BP)Tunable lifetime luminescence (4.4 to 299.3 ms)Bioimaging with high signal-to-noise ratio
The 4r/BP nanoparticles developed in this research demonstrated potential for in-vivo imaging with a signal-to-noise ratio as high as 32, highlighting the practical applications of these 1-aminoisoquinoline-based materials .
Hazard CategoryClassification
Hazard SymbolsXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
WGK Germany3
Safety MeasureRecommendation
Protective EquipmentS37/39 - Wear suitable gloves and eye/face protection
Emergency ResponseS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
Storage ConditionKeep in dark place, inert atmosphere, room temperature

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